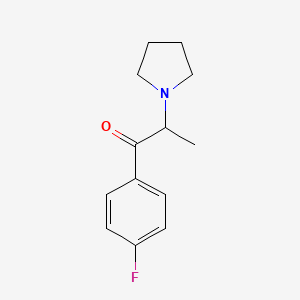
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one is a chemical compound that belongs to the class of substituted cathinones It is characterized by the presence of a fluorophenyl group attached to a pyrrolidinyl ring via a propanone linkage
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine and a suitable ketone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Research has explored its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigations into its pharmacological properties have suggested potential therapeutic uses, although further studies are needed to establish its safety and efficacy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as neurotransmitter transporters and receptors. It is believed to modulate the activity of dopamine and serotonin transporters, leading to altered neurotransmitter levels in the brain. This interaction can affect various physiological and psychological processes, although the exact pathways and effects are still under investigation.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one can be compared with other substituted cathinones, such as:
- 3-{[1-(4-fluorophenyl)ethyl]amino}-1-(pyrrolidin-1-yl)propan-1-one
- 3-{[1-(4-fluorophenyl)propyl]amino}-1-(pyrrolidin-1-yl)propan-1-one
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the pyrrolidinyl ring
Propriétés
Numéro CAS |
28117-76-2 |
|---|---|
Formule moléculaire |
C13H16FNO |
Poids moléculaire |
221.27 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H16FNO/c1-10(15-8-2-3-9-15)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3 |
Clé InChI |
UYOUBVZNVDVMOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=C(C=C1)F)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















